Rilmenidine hemifumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H36N4O6 |

|---|---|

Poids moléculaire |

476.6 g/mol |

Nom IUPAC |

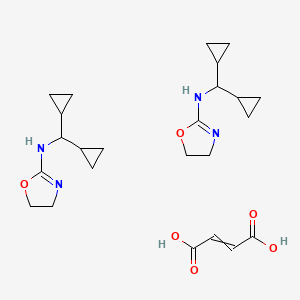

but-2-enedioic acid;bis(N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine) |

InChI |

InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8) |

Clé InChI |

LZFATBMLSYHRTC-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Rilmenidine Hemifumarate and the I1 Imidazoline Receptor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine, an oxazoline derivative, is a second-generation centrally acting antihypertensive agent that exhibits a distinct mechanism of action compared to its predecessors. Its therapeutic efficacy in managing hypertension stems from its selective interaction with I1 imidazoline receptors, primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem. This interaction leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of rilmenidine hemifumarate on I1 imidazoline receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Selective Agonism at I1 Imidazoline Receptors

Rilmenidine's primary mechanism of action is its selective agonism at I1 imidazoline receptors. While it retains some affinity for α2-adrenergic receptors, its selectivity for I1 receptors is significantly higher than that of first-generation antihypertensives like clonidine. This selectivity is a key factor in its favorable side-effect profile, with a lower incidence of sedation and dry mouth commonly associated with α2-adrenergic receptor activation.

Binding Affinity and Selectivity

The affinity of rilmenidine and other key ligands for I1 imidazoline and α2-adrenergic receptors has been characterized through radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki or higher pKi indicates a higher affinity.

| Ligand | Receptor Subtype | pKi | Ki (nM) | Selectivity (I1 vs. α2A) | Reference |

| Rilmenidine | α2A-adrenoceptor | 5.80 | ~1585 | 30-fold for I1 | [1] |

| α2B-adrenoceptor | 5.76 | ~1738 | [1] | ||

| α2C-adrenoceptor | 5.33 | ~4677 | [1] | ||

| Moxonidine | α2A-adrenoceptor | 5.37 | ~4266 | [1] | |

| α2B-adrenoceptor | <5 | >10000 | [1] | ||

| α2C-adrenoceptor | <5 | >10000 | [1] | ||

| Clonidine | α2A-adrenoceptor | 7.21 | ~61.7 | 4-fold for I1 | [1][2] |

| α2B-adrenoceptor | 7.16 | ~69.2 | [1] | ||

| α2C-adrenoceptor | 6.87 | ~135 | [1] |

Note: The selectivity of rilmenidine for I1 receptors over α2-adrenoceptors is reported to be approximately 30-fold, while clonidine shows a 4-fold selectivity for I1 receptors[2]. Rilmenidine has also been shown to be 2.5 and 3.5 times more selective for medullary I1 imidazoline receptors than clonidine and guanfacine, respectively[3].

Downstream Signaling Pathways

The binding of rilmenidine to the I1 imidazoline receptor initiates a cascade of intracellular signaling events that ultimately leads to a reduction in sympathetic nerve activity. The primary signaling pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).

Phosphatidylcholine-Selective Phospholipase C (PC-PLC) Pathway

Activation of the I1 imidazoline receptor by rilmenidine leads to the stimulation of PC-PLC. This enzyme catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, into two second messengers: diacylglycerol (DAG) and phosphocholine.

Mitogen-Activated Protein Kinase (MAPK) Cascade

The diacylglycerol (DAG) produced by PC-PLC activity can, in turn, activate protein kinase C (PKC). Subsequent downstream signaling involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylation and activation of ERK1/2 in the RVLM are believed to play a crucial role in the hypotensive effects of rilmenidine.

Experimental Protocols

The characterization of rilmenidine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of rilmenidine for I1 imidazoline and α2-adrenergic receptors.

Objective: To quantify the affinity (Ki) of rilmenidine for I1 imidazoline and α2-adrenergic receptors.

Materials:

-

Membrane preparations from tissues or cells expressing the target receptors (e.g., rabbit renal proximal tubule basolateral membranes for I1 and α2 receptors).

-

Radioligand: [3H]-clonidine (for I1 and α2 receptors) or a more specific ligand if available.

-

Unlabeled rilmenidine and other competing ligands (e.g., clonidine, guanfacine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]-clonidine) in the assay buffer.

-

Add increasing concentrations of unlabeled rilmenidine to compete with the radioligand for binding to the receptors.

-

To differentiate between I1 and α2 binding, parallel experiments can be conducted in the presence of a high concentration of a catecholamine (e.g., adrenaline) to saturate the α2-adrenergic receptors, thus isolating the binding to I1 imidazoline receptors.

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of rilmenidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylcholine-Selective Phospholipase C (PC-PLC) Activity Assay

This assay measures the activation of PC-PLC in response to rilmenidine.

Objective: To determine if rilmenidine stimulates PC-PLC activity.

Materials:

-

Cell line expressing I1 imidazoline receptors (e.g., CHO cells stably expressing the receptor).

-

Rilmenidine and other test compounds.

-

PC-PLC inhibitor (e.g., D609) for control experiments.

-

Assay kit for measuring phosphocholine or diacylglycerol.

Procedure:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with rilmenidine at various concentrations and for different time points (e.g., 5 minutes).

-

Lyse the cells to release intracellular components.

-

Measure the amount of phosphocholine or diacylglycerol in the cell lysates using a commercially available assay kit. These kits often utilize enzymatic reactions that produce a fluorescent or colorimetric signal proportional to the amount of the analyte.

-

Include control groups, such as untreated cells and cells treated with a PC-PLC inhibitor prior to rilmenidine stimulation, to confirm the specificity of the effect.

-

Normalize the results to the total protein concentration of the cell lysates.

Western Blot Analysis for ERK1/2 Phosphorylation

This technique is used to detect the activation of the MAPK/ERK signaling pathway.

Objective: To determine if rilmenidine induces the phosphorylation of ERK1/2.

Materials:

-

Cell line or tissue from the RVLM.

-

Rilmenidine.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE equipment and Western blotting apparatus.

Procedure:

-

Treat cells or tissue with rilmenidine for a specific time course.

-

Lyse the cells or homogenize the tissue in lysis buffer to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking agent (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK1/2.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

Conclusion

This compound exerts its antihypertensive effects through a sophisticated mechanism of action centered on its selective agonism of I1 imidazoline receptors in the brainstem. This selectivity profile distinguishes it from older, less selective centrally acting agents and contributes to its improved tolerability. The activation of I1 receptors by rilmenidine triggers a downstream signaling cascade involving PC-PLC and the MAPK/ERK pathway, ultimately leading to a reduction in sympathetic nervous system activity and a decrease in blood pressure. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of novel and improved therapies for hypertension and related cardiovascular disorders.

References

- 1. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of Rilmenidine Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmenidine, a second-generation centrally acting antihypertensive agent, exerts its therapeutic effects primarily through the modulation of specific G protein-coupled receptors. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by Rilmenidine hemifumarate. The document elucidates the molecular mechanisms initiated by its interaction with I1-imidazoline and α2-adrenergic receptors, leading to the activation of key intracellular cascades, including the PI3K/Akt and MAPK/ERK pathways, and the regulation of mTOR-independent autophagy. This guide is intended to serve as a detailed resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the signaling networks to facilitate further research and drug development efforts in this area.

Introduction

Rilmenidine is an oxazoline derivative that effectively lowers blood pressure by reducing sympathetic tone.[1] Its mechanism of action is distinguished from older centrally acting antihypertensives by its higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors.[2][3] This selectivity profile is thought to contribute to its favorable side-effect profile, particularly the reduced incidence of sedation.[3] Understanding the intricate downstream signaling pathways of Rilmenidine is crucial for elucidating its full therapeutic potential and exploring new clinical applications. This guide will detail the known molecular cascades initiated by Rilmenidine, providing a foundational resource for researchers in pharmacology and drug development.

Receptor Binding Profile of Rilmenidine

Rilmenidine's pharmacological effects are dictated by its binding affinities to its primary targets: the I1-imidazoline receptor (I1-IR) and the α2-adrenergic receptor (α2-AR).

Quantitative Binding Affinity Data

The binding affinities of Rilmenidine and the classic α2-adrenergic agonist, Clonidine, for human α2-adrenergic receptor subtypes are summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | Receptor Subtype | pKi |

| Rilmenidine | α2A-adrenoceptor | 5.80 |

| α2B-adrenoceptor | 5.76 | |

| α2C-adrenoceptor | 5.33 | |

| Clonidine | α2A-adrenoceptor | 7.21 |

| α2B-adrenoceptor | 7.16 | |

| α2C-adrenoceptor | 6.87 |

Data sourced from a study using human recombinant α2-adrenoceptors.[4]

Rilmenidine exhibits a 30-fold greater selectivity for I1-imidazoline receptors over α2-adrenoceptors.[5] In contrast, Clonidine displays only a 4-fold selectivity for I1-receptors.[2] This difference in selectivity is a key determinant of their distinct pharmacological profiles.

Core Downstream Signaling Pathways

Rilmenidine initiates a cascade of intracellular events upon binding to its receptors. The major downstream signaling pathways are detailed below.

I1-Imidazoline Receptor-Mediated Signaling

Activation of I1-imidazoline receptors by Rilmenidine is central to its antihypertensive effect. This pathway involves the activation of Phosphatidylcholine-Specific Phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol (DAG).

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The effects of the alpha2-adrenergic receptor agonists clonidine and rilmenidine, and antagonists yohimbine and efaroxan, on the spinal cholinergic receptor system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilmenidine Hemifumarate: A Technical Guide to mTOR-Independent Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macroautophagy, hereafter referred to as autophagy, is a critical cellular degradation and recycling process essential for maintaining cellular homeostasis.[1] Dysregulation of this pathway is implicated in a range of pathologies, including neurodegenerative diseases.[2] While the mammalian target of rapamycin (mTOR) is a primary regulator of autophagy, pathways that function independently of mTOR are gaining significant interest for their therapeutic potential.[3][4] Rilmenidine, an I1-imidazoline receptor agonist, has emerged as a key pharmacological tool for inducing autophagy through such an mTOR-independent mechanism.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and methodologies associated with rilmenidine-induced, mTOR-independent autophagy.

Mechanism of Action: Bypassing the mTOR Nexus

Rilmenidine's primary mechanism for inducing autophagy circumvents the classical mTOR-dependent pathway.[7] It acts as an agonist for I1-imidazoline receptors, which are implicated in the regulation of autophagy.[8][9] The binding of rilmenidine to these receptors initiates a signaling cascade that is distinct from the nutrient-sensing mTOR pathway.

The I1-Imidazoline Receptor and Downstream Signaling

The I1-imidazoline receptor, with nischarin being a candidate protein for this receptor, is central to rilmenidine's effects.[10][11] Activation of this receptor by rilmenidine is thought to trigger a signaling pathway involving a decrease in cyclic AMP (cAMP) levels.[7][12] This reduction in cAMP influences the inositol triphosphate (IP3) signaling pathway, which is a known mTOR-independent regulator of autophagy.[3][13]

The proposed signaling cascade is as follows:

-

Rilmenidine Binding: Rilmenidine binds to and activates the I1-imidazoline receptor.[14]

-

cAMP Reduction: This activation leads to a decrease in intracellular cAMP levels.[12]

-

Inositol Pathway Modulation: The reduction in cAMP modulates the activity of downstream effectors, leading to a decrease in IP3 levels.[13]

-

Autophagy Induction: The altered inositol signaling promotes the initiation of autophagy, independent of mTOR activity.

Experimental Evidence and Quantitative Data

The mTOR-independent induction of autophagy by rilmenidine has been demonstrated in various preclinical models, particularly in the context of neurodegenerative diseases where the clearance of misfolded proteins is a key therapeutic goal.[5][15]

In Vitro Studies

In cellular models of Huntington's disease, rilmenidine has been shown to decrease the levels of mutant huntingtin (mHTT).[7] Similarly, in cellular models of Parkinson's disease, it has been observed to reduce alpha-synuclein levels.[7]

In Vivo Studies

Studies in a mouse model of amyotrophic lateral sclerosis (ALS) demonstrated that rilmenidine administration upregulated autophagy and mitophagy in the spinal cord, leading to a reduction in soluble mutant SOD1 levels.[5] However, it is important to note that in some ALS models, despite robust autophagy induction, rilmenidine treatment exacerbated the disease phenotype, potentially due to excessive mitophagy.[5][15] This highlights the need for careful dose-response studies and a thorough understanding of the cellular context.

A recent study on diabetic peripheral neuropathy in rats provided quantitative data on the effect of rilmenidine on the autophagy marker LC3.

| Treatment Group | LC3 Level (pg/mg) in Sciatic Nerve | Statistical Significance (vs. Diabetes + Saline) |

| Control | 38.5 ± 1.1 | N/A |

| Diabetes + Saline | 29.2 ± 0.8 | N/A |

| Diabetes + 0.1 mg/kg Rilmenidine | 68.4 ± 2.3 | p < 0.001 |

| Diabetes + 0.2 mg/kg Rilmenidine | 82.7 ± 1.9 | p < 0.001 |

| Table 1: Effect of Rilmenidine on LC3 Levels in a Rat Model of Diabetic Neuropathy.[8] |

Detailed Methodologies for Key Experiments

Assessing the induction of autophagy requires a multi-faceted approach to monitor the dynamic nature of this process.[16][17] Below are detailed protocols for key experiments used to evaluate the effects of rilmenidine.

Monitoring LC3 Turnover by Immunoblotting

This is a widely used method to assess autophagic flux.[16] It relies on the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin for mTOR-dependent or starvation for general autophagy induction).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes within cells.[16]

Protocol:

-

Cell Culture and Transfection (if applicable): Plate cells on glass coverslips. For stable cell lines expressing GFP-LC3 or similar reporters, proceed to treatment. For transient expression, transfect cells with a fluorescently-tagged LC3 plasmid (e.g., mCherry-GFP-LC3) and allow for expression for 24-48 hours.[18]

-

Treatment: Treat cells with this compound, a vehicle control, and a positive control.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining (for endogenous LC3): If not using a fluorescent reporter, block with a suitable blocking buffer and incubate with a primary anti-LC3 antibody followed by a fluorescently-labeled secondary antibody.

-

Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of fluorescent LC3 puncta per cell. An increase in the number of puncta per cell indicates an accumulation of autophagosomes.

References

- 1. Molecular regulation of autophagy machinery by mTOR‐dependent and ‐independent pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Current Status of Autophagy Enhancers in Metabolic Disorders and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]

- 5. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Autophagy stimulation as a promising approach in treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy and anti-inflammation ameliorate diabetic neuropathy with Rilmenidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. rejuvenomicslab.com [rejuvenomicslab.com]

- 11. Inhibition of nischarin expression attenuates rilmenidine-evoked hypotension and phosphorylated extracellular signal-regulated kinase 1/2 production in the rostral ventrolateral medulla of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel targets for Huntington’s disease in an mTOR-independent autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stimulation of mTOR-independent autophagy and mitophagy by rilmenidine exacerbates the phenotype of transgenic TDP-43 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]

Investigating the Neuroprotective Effects of Rilmenidine Hemifumarate in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine, a well-established antihypertensive agent, has emerged as a promising candidate for neuroprotection in various preclinical models of neurodegenerative diseases.[1][2] Its primary mechanism of action in this context is the induction of mTOR-independent autophagy, a cellular process crucial for clearing misfolded proteins and damaged organelles that contribute to neuronal dysfunction and death.[1][3][4] This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of Rilmenidine hemifumarate, with a focus on Huntington's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS). The guide details the experimental protocols used in these studies, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Core Mechanism of Action: mTOR-Independent Autophagy

Rilmenidine's neuroprotective effects are primarily attributed to its ability to induce autophagy through a pathway independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[1][2] Rilmenidine acts as an agonist for imidazoline I1 receptors.[3][5] Activation of these receptors is thought to initiate a signaling cascade that leads to the formation of autophagosomes, the key structures responsible for sequestering cellular debris for degradation.[6][7][8] This mTOR-independent pathway offers a potential therapeutic advantage, as chronic inhibition of mTOR can have undesirable side effects.

Signaling Pathway

The precise downstream signaling cascade following I1-imidazoline receptor activation by Rilmenidine is still under investigation, but current evidence suggests the involvement of pathways that modulate cellular energy and stress responses, ultimately converging on the core autophagy machinery.

References

- 1. brieflands.com [brieflands.com]

- 2. treat-nmd.org [treat-nmd.org]

- 3. I1 Imidazoline Receptor: Novel Potential Cytoprotective Target of TVP1022, the S-Enantiomer of Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Autophagy in Neurons and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Rilmenidine Hemifumarate: A Technical Guide to its Evaluation as a Caloric Restriction Mimetic for Aging Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caloric restriction (CR) is the most robust and reproducible non-genetic intervention known to extend lifespan and healthspan across a wide range of species. However, the practical application of CR in humans is fraught with challenges, including difficulty in adherence and potential side effects. This has spurred the search for caloric restriction mimetics (CRMs), compounds that recapitulate the biochemical and physiological effects of CR without reducing caloric intake. This technical guide focuses on rilmenidine hemifumarate, an I1-imidazoline receptor agonist traditionally used as an antihypertensive agent, which has emerged as a promising CRM candidate for aging studies.

This document provides a comprehensive overview of the preclinical evidence supporting the pro-longevity and health-enhancing effects of rilmenidine. It details the experimental protocols used to assess its efficacy in model organisms, presents the quantitative outcomes in structured tables for clear comparison, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of rilmenidine as a geroprotective therapeutic.

Introduction to Rilmenidine as a Caloric Restriction Mimetic

Rilmenidine was identified as a potential CRM through computational screening for compounds that elicit a gene expression signature similar to that of caloric restriction.[1][2][3] Subsequent studies in the nematode Caenorhabditis elegans and mice have demonstrated that rilmenidine can extend lifespan and improve various markers of healthspan, mimicking the effects of a low-calorie diet.[3][4][5][6] Notably, these beneficial effects are observed even when treatment is initiated in older animals, suggesting its potential for late-life intervention.[3][6]

The mechanism of action of rilmenidine in the context of aging is distinct from many other putative CRMs. Its effects are mediated through the I1-imidazoline receptor, identified as NISH-1 in C. elegans, and involve the induction of autophagy in an mTOR-independent manner.[1][3][4][5][6] This pathway implicates downstream transcription factors crucial for longevity, such as FOXO/DAF-16 and NRF1,2,3/SKN-1.[1][6] The well-established safety profile of rilmenidine in humans, coupled with its oral bioavailability and rare, non-severe side effects, makes it a compelling candidate for repurposing as an anti-aging therapeutic.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on rilmenidine.

Table 1: Effects of Rilmenidine on Lifespan in C. elegans

| Treatment Group | Concentration (µM) | Mean Lifespan (days) | % Increase in Mean Lifespan | Statistical Significance (p-value) | Reference |

| Wild-Type (Control) | 0 (DMSO) | ~19.5 | N/A | N/A | [3] |

| Wild-Type | 100 | ~22.5 | ~15% | < 0.05 | [3] |

| Wild-Type | 150 | ~23.0 | ~18% | < 0.05 | [3] |

| Wild-Type | 200 | ~23.2 | ~19% | < 0.05 | [3] |

| Wild-Type | 300 | ~22.0 | ~13% | < 0.05 | [3] |

| Wild-Type | 400 | No significant increase | N/A | > 0.05 | [3] |

| eat-2 (CR model) | 0 (DMSO) | ~25.0 | N/A | N/A | [3] |

| eat-2 (CR model) | 200 | No further increase | N/A | > 0.05 | [3] |

| Wild-Type (Late-life treatment from day 12) | 200 | ~26.0 (from start of treatment) | ~33% | < 0.05 | [8] |

Table 2: Effects of Rilmenidine on Healthspan Parameters in C. elegans

| Healthspan Parameter | Treatment Group | Concentration (µM) | Observation | Reference | | :--- | :--- | :--- | :--- | | Motility (Locomotion) | Wild-Type | 200 | Ameliorated age-related decline in motility. |[6] | | Thermotolerance (Stress Resistance) | Wild-Type | 200 | Improved survival at 37°C. |[6] | | Autophagy | Wild-Type | 100-300 | Dose-dependent increase in autophagosome formation. |[9] | | Polyglutamine (PolyQ) Aggregate Formation | Wild-Type | 100-300 | Attenuated the accumulation of polyQ40::YFP aggregates. |[9] |

Table 3: Transcriptional Effects of Rilmenidine in Mice

| Tissue | Treatment | Key Findings | Reference |

| Liver & Kidney | Rilmenidine in diet for 1 month | Induced transcriptional changes positively associated with longevity signatures and caloric restriction. | [2][3] |

| Liver & Kidney | Rilmenidine in diet for 1 month | Upregulation of genes related to oxidative phosphorylation and drug metabolism. | [10] |

Signaling Pathways and Experimental Workflows

Rilmenidine's Core Signaling Pathway

The pro-longevity effects of rilmenidine are initiated by its binding to the I1-imidazoline receptor (NISH-1 in C. elegans). This triggers a signaling cascade that operates independently of the canonical mTOR pathway to induce autophagy. Key downstream effectors include the transcription factors DAF-16 (the C. elegans ortholog of FOXO) and SKN-1 (the ortholog of NRF1/2/3), which are critical regulators of stress resistance and longevity.

Experimental Workflow for Evaluating Rilmenidine as a CRM

The evaluation of rilmenidine as a potential CRM follows a multi-step workflow, beginning with in silico screening and progressing through in vivo studies in model organisms.

Detailed Experimental Protocols

C. elegans Lifespan Assay

This protocol is adapted from Bennett et al., 2023.[3]

-

Strain and Maintenance: Wild-type N2 Bristol C. elegans are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

Synchronization: Age-synchronized populations are obtained by bleaching gravid adults to isolate eggs, which are then allowed to hatch on unseeded NGM plates. L1 larvae are then transferred to seeded plates.

-

Drug Treatment: this compound is dissolved in DMSO and added to the NGM agar to the desired final concentrations (e.g., 100, 150, 200, 300, 400 µM). Control plates contain an equivalent concentration of DMSO.

-

Lifespan Analysis: At the L4 larval stage, worms are transferred to plates containing rilmenidine or vehicle control. To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (FUdR) is added to the plates.

-

Scoring: Worms are scored as dead or alive every other day by gentle prodding with a platinum wire. Worms that do not respond to touch are considered dead. Worms that crawl off the agar or die from internal hatching are censored from the analysis.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

C. elegans Healthspan Assays

-

Procedure: Individual worms at different ages (e.g., day 5, 10, and 15 of adulthood) are transferred to a fresh NGM plate.

-

Quantification: The number of body bends in a 30-second interval is counted. A body bend is defined as a change in direction of the part of the worm corresponding to the posterior bulb of the pharynx.

-

Data Analysis: The mean number of body bends is calculated for each group, and statistical comparisons are made using an appropriate statistical test (e.g., ANOVA).

-

Procedure: Age-synchronized adult worms (e.g., day 1 of adulthood) are transferred to fresh NGM plates and incubated at 37°C.

-

Scoring: Survival is scored at regular intervals (e.g., every hour) by assessing responsiveness to touch.

-

Data Analysis: Survival curves are plotted, and the median survival time is calculated. Statistical significance is determined using the log-rank test.

Quantification of Autophagy in C. elegans

-

Reporter Strain: A transgenic C. elegans strain expressing a fluorescently tagged autophagy marker, such as mCherry::LGG-1, is used. LGG-1 is the C. elegans homolog of Atg8/LC3.

-

Treatment: Worms are exposed to different concentrations of rilmenidine for a defined period (e.g., 24 hours).

-

Imaging: Worms are mounted on agarose pads and imaged using a fluorescence microscope.

-

Quantification: The number of fluorescent puncta (representing autophagosomes) in a specific tissue (e.g., posterior intestinal cells) is counted.

-

Data Analysis: The mean number of puncta per worm is calculated for each treatment group, and statistical significance is determined using a suitable statistical test (e.g., one-way ANOVA).

Mouse Transcriptional Profiling Study

This protocol is based on the study by Tyshkovskiy et al., 2019.[10]

-

Animal Model: Young male UM-HET3 mice are used.

-

Drug Administration: Rilmenidine is incorporated into the diet and administered for a period of one month. The specific dosage should be determined based on previous studies to ensure safety and efficacy.

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and kidney tissues are collected and flash-frozen in liquid nitrogen.

-

RNA Extraction and Sequencing: Total RNA is extracted from the tissues, and RNA sequencing (RNA-seq) is performed to obtain genome-wide expression profiles.

-

Data Analysis: Differential gene expression analysis is performed to identify genes whose expression is significantly altered by rilmenidine treatment. Gene Set Enrichment Analysis (GSEA) is then used to compare the rilmenidine-induced transcriptional signature with known gene signatures of caloric restriction and longevity.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a caloric restriction mimetic for aging studies. Its ability to extend lifespan and improve healthspan in model organisms, coupled with a well-defined mechanism of action and a favorable safety profile, positions it as a leading candidate for further investigation.

Future research should focus on several key areas:

-

Long-term studies in mammals: While short-term studies in mice have shown promising transcriptional changes, long-term studies are needed to confirm its effects on lifespan and healthspan in mammals.

-

Biomarker development: Identification of robust biomarkers of rilmenidine's efficacy in humans will be crucial for clinical trial design.

-

Combination therapies: Investigating the potential synergistic effects of rilmenidine with other promising geroprotective compounds could lead to more effective anti-aging interventions.

-

Clinical translation: Given its existing clinical use, the path to repurposing rilmenidine for age-related conditions may be more streamlined than for novel compounds. Carefully designed clinical trials are the next logical step to evaluate its potential in humans.

References

- 1. FoxOs inhibit mTORC1 and activate Akt by inducing the expression of Sestrin3 and Rictor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tavernarakislab.gr [tavernarakislab.gr]

- 3. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Downstream of Akt: FoxO3 and mTOR in the regulation of autophagy in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Identification and application of gene expression signatures associated with lifespan extension - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Properties of Rilmenidine Hemifumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine, an imidazoline I1 receptor agonist traditionally used as an antihypertensive agent, has recently emerged as a compound of interest in oncology research. Preclinical in vitro studies have begun to uncover its potential anti-cancer properties, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Rilmenidine hemifumarate's in vitro anti-cancer effects, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Data Presentation: Anti-Proliferative and Pro-Apoptotic Effects

This compound exhibits cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: IC50 Values of Rilmenidine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| K562 | Chronic Myelogenous Leukemia | Not explicitly provided, but dose-dependent inhibition observed up to 100 µM | 24 | MTT Assay |

| A-375 | Malignant Melanoma | Not explicitly provided, but viability decreased at tested concentrations | 72 | MTT Assay |

| Pancreatic Cancer Cell Lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) | Pancreatic Ductal Adenocarcinoma | Potent activity reported, but specific IC50 values not detailed | 24, 48, 72 | Not Specified |

| Colon Cancer Cell Lines | Colon Cancer | Viability decreased at tested concentrations | 72 | MTT Assay |

Note: The available literature provides evidence of Rilmenidine's activity, though a comprehensive panel of IC50 values across numerous cell lines is not yet fully established.

Table 2: Rilmenidine-Induced Apoptosis in K562 Human Leukemia Cells

| Rilmenidine Concentration (µM) | Exposure Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 150 | 24 | Increased over time | - |

| 150 | 48 | ~30% | - |

| 150 | 72 | - | Increased |

| 300 | 24 | Higher than 150 µM | - |

| 300 | >24 | - | Increased (leading to cell death) |

Data adapted from a study by Nikolic et al.

Signaling Pathways Modulated by Rilmenidine

Rilmenidine's anti-cancer effects are attributed to its modulation of key signaling pathways that regulate cell survival and proliferation. The primary mechanisms identified are the deactivation of the Ras/MAPK pathway and the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Ras/MAPK Signaling Pathway

Rilmenidine has been shown to deactivate the Ras/MAP kinases ERK, p38, and JNK in human leukemic K562 cells. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation, survival, and differentiation. By inhibiting these kinases, Rilmenidine effectively curtails these pro-cancerous signals.

Caption: Rilmenidine-mediated inhibition of the Ras/MAPK pathway.

Mitochondrial Apoptosis Pathway

Rilmenidine stimulates the pro-apoptotic protein Bax, leading to the perturbation of the mitochondrial pathway of apoptosis. This intrinsic pathway is a critical mechanism for programmed cell death, and its activation is a key strategy for many anti-cancer therapies.

Caption: Rilmenidine's activation of the mitochondrial apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-cancer properties of this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or sterile water)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the Rilmenidine dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with Rilmenidine for the desired time. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of MAPK Signaling

This technique is used to detect and quantify the expression levels of total and phosphorylated proteins in the Ras/MAPK pathway (ERK, p38, JNK).

Materials:

-

Treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated ERK, p38, JNK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's anti-cancer properties.

Caption: Workflow for in vitro anti-cancer evaluation of Rilmenidine.

Conclusion

The in vitro evidence presented in this technical guide highlights the promising anti-cancer properties of this compound. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, coupled with a nascent understanding of its molecular mechanisms involving the Ras/MAPK and mitochondrial pathways, warrants further investigation. The provided experimental protocols and workflows offer a foundational framework for researchers to explore and expand upon these initial findings. Future studies should focus on broadening the scope of cancer cell lines tested to establish a more comprehensive anti-cancer profile for Rilmenidine and to further elucidate the intricacies of its signaling effects, paving the way for potential drug repurposing and development in oncology.

Rilmenidine Hemifumarate and Its Modulation of Sympathetic Nervous System Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmenidine hemifumarate is a second-generation centrally acting antihypertensive agent that effectively reduces sympathetic nervous system outflow, leading to a decrease in blood pressure. Its mechanism of action is primarily attributed to its agonistic activity at I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem. Additionally, rilmenidine exhibits affinity for α2-adrenergic receptors, which also contributes to its sympathoinhibitory effects. This technical guide provides an in-depth analysis of the effects of this compound on sympathetic nervous system activity, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

The sympathetic nervous system plays a crucial role in the regulation of cardiovascular homeostasis. Its overactivity is a hallmark of essential hypertension. Centrally acting antihypertensive drugs aim to reduce sympathetic tone, thereby lowering blood pressure. This compound has emerged as a significant therapeutic option due to its efficacy and favorable side-effect profile compared to first-generation agents like clonidine. This document will explore the intricate mechanisms by which rilmenidine modulates sympathetic activity, providing a comprehensive resource for researchers and professionals in the field of cardiovascular pharmacology and drug development.

Mechanism of Action

Rilmenidine's primary mechanism of action involves the stimulation of I1-imidazoline receptors in the brainstem, particularly in the RVLM, a key region for the tonic control of sympathetic outflow.[1] This interaction leads to a reduction in the firing rate of sympathetic nerves. Rilmenidine also binds to α2-adrenergic receptors, both centrally and peripherally, which further contributes to the inhibition of norepinephrine release and a decrease in sympathetic tone.[2][3]

Signaling Pathways

The binding of rilmenidine to its target receptors initiates distinct intracellular signaling cascades that culminate in a reduction of sympathetic nervous system activity.

Quantitative Effects on Sympathetic Nervous System Activity

Numerous studies have quantified the sympathoinhibitory effects of rilmenidine. The following tables summarize key findings from preclinical and clinical research.

Preclinical Studies

| Animal Model | Administration Route & Dose | Parameter Measured | Result | Reference |

| Conscious Spontaneously Hypertensive Rats (SHR) | Intravenous (i.v.), 0.3 - 1.2 mg/kg | Blood Pressure (BP) | Prolonged, dose-dependent decrease | [3] |

| Conscious SHR | i.v., 0.3 - 1.2 mg/kg | Heart Rate (HR) | Initial decrease, then no significant change | [3] |

| Conscious SHR | Oral, 6.0 mg/kg daily for 12 days | Normetanephrine (NMN) excretion | Decreased in active SHR | [3] |

| Pentobarbitone-anesthetized SHR | i.v., 0.1 - 1 mg/kg | BP and HR | Dose-dependent reduction | [4] |

| Conscious sino-aortic denervated dogs | Oral, 1 mg/kg for two weeks | BP and HR | Significant reduction | [4] |

| Conscious rabbits | i.v., 273 µg/kg | Basal Renal Sympathetic Nerve Activity (RSNA) | 54% reduction | [5] |

| Conscious rabbits | i.v., 273 µg/kg | Mean Arterial Pressure (MAP) | Reduced from 85±3 to 68±2 mm Hg | [5] |

| Conscious rabbits | i.v., 273 µg/kg | Heart Rate (HR) | Reduced from 203±10 to 188±10 b/min | [5] |

| Anesthetized Wistar and SHRSP rats | i.v., 100 and 200 µg/kg | Integrated renal nerve activity | Dose-related decrease | [6] |

Clinical Studies

| Population | Administration Route & Dose | Parameter Measured | Result | Reference |

| Healthy Subjects | Oral, 0.5 - 3 mg | Blood Pressure | Dose-dependent decrease | [7] |

| Hypertensive Patients | Oral, 0.5 - 3 mg | Blood Pressure | Dose-dependent decrease | [7] |

| Mild to Moderate Hypertensives | Oral, 1 - 2 mg daily for 1 year | Diastolic Blood Pressure (DBP) | Reduced from 102.7 ± 4.6 to 88.5 ± 7.1 mm Hg | [8] |

| Mild to Moderate Hypertensives with metabolic syndrome | Oral, 1 - 2 mg daily for 4 months | Systolic/Diastolic BP | Reduced from 152/99 to 138/85 mm Hg | [8] |

| Mild Essential Hypertensives | Oral, 1 or 2 mg/day for 4 weeks | 24-h Systolic and Diastolic BP and HR | Significant reduction (P < 0.001) | [9] |

| Normotensive Men | i.v. infusion, 1 mg | Rest and Stress BP | Significant reduction | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of rilmenidine's effects on the sympathetic nervous system.

Recording of Renal Sympathetic Nerve Activity (RSNA) in Rats

This protocol is adapted from studies investigating the central effects of antihypertensive drugs.

-

Animal Preparation:

-

Male Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats are anesthetized with an appropriate agent (e.g., pentobarbital sodium, 50 mg/kg, i.p.).

-

The animal is placed on a heating pad to maintain body temperature at 37°C.

-

The trachea is cannulated to ensure a clear airway. The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.

-

-

Surgical Procedure for Nerve Recording:

-

A retroperitoneal incision is made to expose the left kidney.

-

A branch of the renal nerve is carefully dissected from the renal artery and surrounding connective tissue under a dissecting microscope.

-

The distal end of the nerve is cut to eliminate afferent signals.

-

The intact nerve bundle is placed on a pair of silver wire electrodes.

-

-

Data Acquisition:

-

The electrodes are connected to a high-impedance probe and amplifier.

-

The nerve activity is amplified (e.g., 20,000-50,000 times) and filtered (e.g., bandpass 100-3,000 Hz).

-

The raw nerve activity is rectified and integrated to quantify the signal.

-

Basal RSNA is recorded for a stabilization period (e.g., 30 minutes) before drug administration.

-

At the end of the experiment, the nerve is crushed proximally to the recording electrode to determine the background noise level, which is then subtracted from the integrated nerve activity.

-

Intracerebroventricular (ICV) Administration in Rats

This protocol is used to deliver drugs directly into the cerebral ventricles to study their central effects.

-

Animal Preparation and Stereotaxic Surgery:

-

The rat is anesthetized and placed in a stereotaxic frame.

-

The scalp is incised, and the skull is exposed. Bregma and lambda are identified.

-

A small burr hole is drilled in the skull at the desired coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).

-

A guide cannula is lowered to a predetermined depth and fixed to the skull with dental cement. A dummy cannula is inserted to keep the guide cannula patent.

-

The animal is allowed to recover from surgery for several days.

-

-

Drug Administration:

-

On the day of the experiment, the conscious rat is gently restrained.

-

The dummy cannula is removed, and an injection cannula, connected to a microsyringe, is inserted into the guide cannula.

-

Rilmenidine solution is infused at a slow, controlled rate (e.g., 1 µL/min) to a total volume of a few microliters.

-

The injection cannula is left in place for a short period after infusion to prevent backflow.

-

Cardiovascular parameters and sympathetic nerve activity are monitored before and after the injection.

-

Conclusion

This compound exerts a significant sympathoinhibitory effect primarily through its action on I1-imidazoline receptors in the rostral ventrolateral medulla, with a secondary contribution from α2-adrenergic receptors. This dual mechanism leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate. The quantitative data and experimental protocols presented in this whitepaper provide a comprehensive overview for researchers and clinicians interested in the pharmacology of centrally acting antihypertensive agents. The detailed understanding of rilmenidine's mechanism of action is crucial for the development of more selective and effective therapies for hypertension and other disorders characterized by sympathetic overactivity.

References

- 1. Concentration-effect relationships of two infusion rates of the imidazoline antihypertensive agent rilmenidine for blood pressure and development of side-effects in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of rilmenidine, a new alpha 2-adrenoceptor agonist, and clonidine in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of rilmenidine on the cadiovascular responses to stress in the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rilmenidine and reflex renal sympathetic nerve activation in Wistar and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose and concentration-effect relations for rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of rilmenidine on 24-h rhythmicity of blood pressure and spontaneous baroreflex sensitivity in essential hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of rilmenidine on stress-induced peak blood pressure and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Rilmenidine Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Rilmenidine hemifumarate, an antihypertensive agent. The document details the synthetic pathways for Rilmenidine, including the preparation of key intermediates. It offers in-depth experimental protocols for the synthesis of the active pharmaceutical ingredient (API) and its subsequent conversion to the hemifumarate salt. Furthermore, this guide outlines purification methodologies and analytical techniques for quality control. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

Rilmenidine is a second-generation centrally acting antihypertensive drug that exhibits high selectivity for imidazoline I1 receptors over α2-adrenergic receptors.[1][2] This selectivity profile is believed to contribute to its favorable side-effect profile compared to older centrally acting antihypertensives.[1] Rilmenidine effectively lowers blood pressure by reducing systemic sympathetic tone.[1] The commercially available form of the drug is the hemifumarate salt, which offers suitable physicochemical properties for formulation.

This guide will focus on a common and efficient synthetic route to Rilmenidine base, followed by its conversion to and purification of this compound.

Mechanism of Action

Rilmenidine exerts its antihypertensive effect through a dual mechanism involving both central and peripheral actions. Primarily, it is a selective agonist of I1-imidazoline receptors located in the brainstem.[1][3] Activation of these receptors reduces sympathetic nervous system outflow, leading to a decrease in peripheral vascular resistance and consequently, a reduction in blood pressure.[1] Additionally, Rilmenidine has a lower affinity for α2-adrenergic receptors, and its interaction with these receptors may contribute to its overall therapeutic effect.[3]

Chemical Synthesis

A prevalent and efficient method for the synthesis of Rilmenidine base involves the condensation of a 2-alkoxy-oxazoline intermediate with dicyclopropylmethylamine. The overall synthetic workflow is depicted below.

Synthesis of Precursors

This protocol is adapted from general procedures for the synthesis of 2-oxazolines.

Reaction: A mixture of ethanolamine and a slight excess of triethyl orthoformate is heated at reflux. The progress of the reaction can be monitored by the distillation of ethanol.

Procedure:

-

In a round-bottom flask equipped with a distillation head and a condenser, combine ethanolamine (1.0 mol) and triethyl orthoformate (1.2 mol).

-

Heat the mixture to reflux. Ethanol will begin to distill off.

-

Continue the reaction until the theoretical amount of ethanol has been collected.

-

The reaction mixture is then cooled, and the excess triethyl orthoformate is removed under reduced pressure.

-

The resulting crude 2-ethoxy-4,5-dihydro-1,3-oxazole is purified by vacuum distillation.

This protocol is based on the reductive amination of dicyclopropyl ketone.

Reaction: Dicyclopropyl ketone undergoes reductive amination with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to yield dicyclopropylmethylamine.

Procedure (using catalytic hydrogenation):

-

Charge a high-pressure reactor with dicyclopropyl ketone (1.0 mol), a suitable solvent such as methanol, and a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Seal the reactor and purge with nitrogen, then with hydrogen.

-

Pressurize the reactor with hydrogen gas to the desired pressure and heat to the appropriate temperature.

-

Maintain the reaction under stirring until hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate, containing the dicyclopropylmethylamine, is then concentrated under reduced pressure.

-

The crude amine can be purified by distillation.

Synthesis of Rilmenidine Base

This protocol is based on the examples provided in Chinese Patent CN1274677C.[4]

Reaction: 2-Ethoxy-4,5-dihydro-1,3-oxazole is condensed with dicyclopropylmethylamine at elevated temperatures to form Rilmenidine base, with the elimination of ethanol.

Procedure:

-

In a reaction vessel, combine 2-ethoxy-4,5-dihydro-1,3-oxazole (1.0 mol) and dicyclopropylmethylamine (1.0 to 1.5 mol).

-

Heat the mixture with stirring to 130°C and maintain this temperature for 10-15 hours.[4]

-

During the reaction, ethanol is formed and can be removed by distillation.

-

After the reaction is complete, cool the mixture.

-

The crude Rilmenidine base can be purified by recrystallization.

Purification of Rilmenidine Base and Formation of Hemifumarate Salt

Purification of Rilmenidine Base

This protocol is based on the work-up procedure described in Chinese Patent CN1274677C.[4]

Procedure:

-

Dissolve the crude Rilmenidine base in a minimal amount of hot ethyl acetate.

-

Slowly add n-hexane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by filtration and wash with cold n-hexane.

-

Dry the crystals under vacuum to obtain pure Rilmenidine base.

Formation and Purification of this compound

This is a general procedure for salt formation and purification based on the known solubility of this compound.

Procedure:

-

Dissolve the purified Rilmenidine base (2.0 mol) in a suitable solvent, such as ethanol.[5]

-

In a separate flask, dissolve fumaric acid (1.0 mol) in a minimal amount of hot ethanol.

-

Slowly add the fumaric acid solution to the Rilmenidine base solution with stirring.

-

The this compound salt will precipitate out of the solution. The mixture may be stirred at room temperature for a period to ensure complete precipitation.

-

Collect the crude salt by filtration and wash with a small amount of cold ethanol.

-

For further purification, the crude this compound can be recrystallized from a suitable solvent system. Based on solubility data, a mixture of ethanol and water or another polar solvent system could be effective. The crude salt is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to induce crystallization.

-

The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of Rilmenidine.

Table 1: Synthesis of Rilmenidine Base - Reaction Conditions and Yields

| Example | Molar Ratio (2-alkoxy-oxazoline:amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1:1.3 | Toluene | Reflux | 10 | 72.1 | [4] |

| 2 | 1:1.3 | None | 130 | 10 | 68 | [4] |

| 3 | 1:1.5 | Ethylene Dichloride | Reflux | 15 | 54.8 | [4] |

| 4 | 1:1.3 | Dimethyl Sulfoxide | 130 | 15 | 90 | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H16N2O · 0.5C4H4O4 | [5] |

| Molecular Weight | 238.28 g/mol | [5] |

| Purity (Commercial) | ≥98% | [5] |

| Solubility in Ethanol | ~10 mg/mL | [5] |

| Solubility in DMSO | ~3 mg/mL | [5] |

| Solubility in DMF | ~3 mg/mL | [5] |

| Solubility in 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [5] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of this compound and for identifying any related substances.

The following is a representative HPLC method based on common practices for pharmaceutical analysis.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable diluent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Note: Specific chemical shift data for this compound was not available in the searched literature. The following represents expected regions for the key protons and carbons based on the structure.

-

¹H-NMR (in a suitable deuterated solvent like DMSO-d₆ or D₂O):

-

Signals corresponding to the cyclopropyl protons.

-

A signal for the methine proton adjacent to the cyclopropyl groups.

-

Signals for the methylene protons of the oxazoline ring.

-

A signal for the N-H proton.

-

A singlet for the vinyl protons of fumaric acid.

-

-

¹³C-NMR (in a suitable deuterated solvent):

-

Signals for the carbons of the cyclopropyl groups.

-

A signal for the methine carbon.

-

Signals for the carbons of the oxazoline ring.

-

Signals for the carbonyl and vinyl carbons of fumaric acid.

-

Conclusion

This technical guide has detailed a viable synthetic route for the preparation of this compound, along with methodologies for its purification and analysis. The provided experimental protocols, data tables, and diagrams offer a comprehensive resource for professionals in the field of drug development and chemical research. Further optimization of the presented methods may be necessary to achieve desired yields and purity levels on a larger scale. The analytical methods described provide a framework for the quality control and characterization of the final active pharmaceutical ingredient.

References

Rilmenidine Hemifumarate: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of rilmenidine hemifumarate in various animal models. Rilmenidine, an oxazoline derivative, is a second-generation centrally acting antihypertensive agent with a unique mechanism of action that distinguishes it from older drugs in its class. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of rilmenidine has been characterized in several animal species, revealing its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Parameters

A summary of the available quantitative pharmacokinetic data for rilmenidine in rats is presented below. Data for other species such as dogs remains limited in the public domain.

| Animal Model | Administration Route | Dose | Cmax | Tmax | AUC | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Half-life (t½) | Reference |

| Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (b.i.d.) | 250 µg/kg | ~30 ng/mL | - | - | - | - | - | - | [1] |

| Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (infusion) | 500 µg/kg/day | ~12 ng/mL | - | - | - | - | - | - | [1] |

Note: Comprehensive pharmacokinetic data (Tmax, AUC, Clearance, Vd, Bioavailability, and Half-life) for rilmenidine in commonly used animal models such as rats and dogs across different administration routes (oral, intravenous, subcutaneous) is not extensively available in the public literature. The provided data is based on the available search results.

Pharmacodynamics: Mechanism of Action and Physiological Effects

Rilmenidine exerts its antihypertensive effects through a dual interaction with I1-imidazoline receptors and α2-adrenergic receptors, primarily within the central nervous system. This dual action leads to a reduction in sympathetic outflow to the peripheral vasculature and the heart, resulting in decreased blood pressure.

Key Pharmacodynamic Effects:

-

Antihypertensive Action: Rilmenidine effectively lowers blood pressure in various animal models of hypertension, including the Spontaneously Hypertensive Rat (SHR).[2][3] Intravenous administration of 0.1 to 1 mg/kg in anesthetized SHRs and long-term subcutaneous infusion of 5 to 15 mg/kg per day in conscious SHRs lead to a dose-dependent reduction in blood pressure and heart rate.[2] In conscious sino-aortic denervated dogs, oral administration of 1 mg/kg for two weeks also significantly reduced blood pressure and heart rate.[2]

-

Central Mechanism: The primary site of action is the brainstem, where rilmenidine stimulates I1-imidazoline and α2-adrenergic receptors, leading to a decrease in sympathetic nerve activity.

-

Peripheral Action: Rilmenidine may also have peripheral effects, contributing to its overall antihypertensive profile.[2]

-

Lack of Sedative Effects: A key feature of rilmenidine is its reduced sedative effect compared to older α2-agonists like clonidine.[2][4] This is attributed to its higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors in the brain regions responsible for sedation.

Signaling Pathways

The antihypertensive effect of rilmenidine is mediated by distinct signaling cascades initiated by the activation of I1-imidazoline and α2-adrenergic receptors.

References

- 1. Chronic treatment with rilmenidine in spontaneously hypertensive rats: differences between two schedules of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rilmenidine and vigilance. Review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilmenidine Hemifumarate: A Potential Therapeutic Avenue for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rilmenidine hemifumarate, a centrally acting antihypertensive agent, is emerging as a promising candidate for the treatment of a range of neurodegenerative diseases. Its therapeutic potential stems from its ability to induce autophagy, a cellular process critical for the clearance of misfolded proteins and damaged organelles, which are hallmarks of conditions such as Huntington's, Parkinson's, and Alzheimer's diseases. Notably, rilmenidine activates autophagy through a mechanism independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. This whitepaper provides a comprehensive technical overview of the core mechanisms, preclinical evidence, and potential clinical applications of rilmenidine in neurodegenerative disorders.

Core Mechanism of Action: mTOR-Independent Autophagy

Rilmenidine's primary mechanism of action in the context of neurodegeneration is the induction of autophagy, the body's natural cellular recycling system. Unlike many other autophagy inducers, rilmenidine operates independently of the mTOR signaling pathway[1][2]. This is a significant advantage, as chronic inhibition of mTOR can lead to undesirable side effects.

The signaling cascade initiated by rilmenidine involves its interaction with imidazoline I1 receptors[1][2]. This binding event leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP, in turn, influences the inositol trisphosphate (IP3) signaling pathway, ultimately triggering the formation of autophagosomes and enhancing the clearance of pathogenic protein aggregates.

Preclinical Evidence in Neurodegenerative Disease Models

Huntington's Disease (HD)

In a preclinical study using the N171-82Q transgenic mouse model of Huntington's disease, rilmenidine administration demonstrated significant therapeutic effects. The study reported improvements in motor function and a reduction in the levels of the mutant huntingtin protein fragment.

Experimental Workflow for Huntington's Disease Mouse Model Study

| Parameter | Rilmenidine-Treated Group | Vehicle-Treated Group | p-value |

| Grip Strength (All Limbs, 18 weeks) | ~100 g | ~75 g | 0.0001 |

| Tremor Score (18 weeks) | ~0.5 | ~1.2 | 0.0293 |

Table 1: Key Findings from Rilmenidine Treatment in a Huntington's Disease Mouse Model. Data extracted from Rose et al., 2010, Human Molecular Genetics.[3][4]

Parkinson's Disease (PD)

A study utilizing a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease investigated the neuroprotective effects of rilmenidine. The results indicated that rilmenidine treatment can mitigate neuronal damage and improve motor function.

| Parameter | Rilmenidine-Treated Group | Lesion Group | p-value |

| Number of SNpc Neurons | Significantly Increased | Significantly Decreased | ≤ 0.001 |

| Apomorphine-Induced Rotations | Significantly Decreased | Significantly Increased | ≤ 0.001 |

Table 2: Effects of Rilmenidine in a Rat Model of Parkinson's Disease. Data from Keshavarzi et al.[5]

Amyotrophic Lateral Sclerosis (ALS)

In the SOD1G93A mouse model of ALS, rilmenidine treatment was shown to induce autophagy. However, the study also reported that despite robust autophagy induction, rilmenidine worsened motor neuron degeneration and disease progression in this specific model. These findings suggest that the role of autophagy in ALS is complex and that enhancing it may not be universally beneficial.

| Parameter | Rilmenidine-Treated Group | Vehicle-Treated Group | p-value |

| LC3-II Levels (Spinal Cord, End Stage) | 55% Higher | - | < 0.05 |

Table 3: Autophagy Induction by Rilmenidine in an ALS Mouse Model. Data from Perera et al., 2018, Autophagy.[6][7]